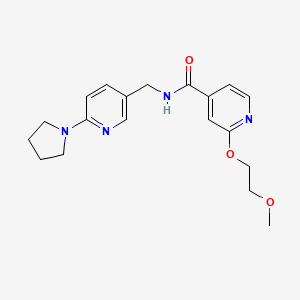

2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-10-11-26-18-12-16(6-7-20-18)19(24)22-14-15-4-5-17(21-13-15)23-8-2-3-9-23/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLQIGPFQFTGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC2=CN=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H24N4O3, with a molecular weight of 356.426 g/mol. The compound exhibits a complex structure that may contribute to its biological activity.

1. Acetylcholinesterase Inhibition

Research has indicated that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that certain derivatives can achieve over 50% inhibition against AChE, suggesting that this compound may also possess similar properties .

3. Neuroprotective Effects

Given its structural features, this compound may exert neuroprotective effects, potentially through modulation of cholinergic pathways. The presence of pyridine and isonicotinamide moieties suggests interactions with neurotransmitter systems involved in cognition and memory .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, studies on pyridine derivatives have shown promising results in inhibiting AChE and exhibiting antioxidant activities. These findings suggest that structural modifications can enhance biological efficacy and selectivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the chemical structure influence biological activity. Research indicates that the presence of specific functional groups (e.g., methoxy and pyrrolidine) enhances AChE inhibition and antioxidant capacity. This knowledge can guide the design of more potent derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 356.426 g/mol |

| AChE Inhibition IC50 | >50% inhibition (similar compounds) |

| Antioxidant Activity | Significant (related compounds) |

Comparison with Similar Compounds

Compounds Sharing the 2-(2-Methoxyethoxy)Isonicotinamide Backbone

Several analogs from retain the 2-(2-methoxyethoxy)isonicotinamide core but vary in the amide-linked substituent (Table 1).

Table 1: Structural Analogs with Modified Amide Substituents

| Compound Name | Substituent | CAS Number |

|---|---|---|

| 2-(2-Methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide | (6-(Pyrrolidin-1-yl)pyridin-3-yl)methyl | Not Provided |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide | Cyclohexenylethyl | 2034388-88-8 |

| N-(3-Methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide | 3-Methoxybenzyl | 2034274-47-8 |

| N-(2-Hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | Hydroxy-pyridinylethyl (nicotinamide variant) | 1903337-55-2 |

Key Observations :

- The 3-methoxybenzyl substituent (2034274-47-8) adds aromaticity and electron-donating methoxy groups, which could enhance metabolic stability but reduce solubility .

- The target compound’s (6-pyrrolidin-1-yl-pyridin-3-yl)methyl group combines aromatic and cyclic amine features, suggesting balanced lipophilicity and hydrogen-bonding capacity.

Pyrrolidin-1-yl-Pyridine Derivatives

and list compounds with pyrrolidin-1-yl-pyridine motifs but divergent cores (Table 2).

Table 2: Pyrrolidin-1-yl-Pyridine Derivatives

Key Observations :

- hydrogen bonds) .

- 3-Fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide () substitutes pyrrolidinyl with a methyl-pyrazole group, which may reduce steric hindrance and modulate selectivity .

- The target compound’s methoxyethoxy group likely improves aqueous solubility compared to fluorinated analogs, which are more lipophilic .

Methoxy-Containing Pyridine Derivatives

and highlight compounds with methoxy groups but divergent scaffolds:

- N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide () incorporates a biphenyl-methoxy group, increasing molecular weight and hydrophobicity (CAS: 1675203-84-5) .

- (2E)-2-[(1-Methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate () uses a sulfonate ester, which may enhance bioavailability but reduce metabolic stability .

Key Observations :

- The target compound’s 2-methoxyethoxy chain offers a compromise between the extreme hydrophobicity of biphenyl systems and the polar sulfonate esters seen in other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.